molecular formula C16H12Br2N4O2S B3723056 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B3723056
M. Wt: 484.2 g/mol
InChI Key: JDBUNAYTLPYVFA-FBCYGCLPSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole ring, a sulfanyl group, and a hydrazide linkage, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Hydrazide Formation: The intermediate product is further reacted with hydrazine hydrate to form the hydrazide linkage.

    Condensation Reaction: Finally, the hydrazide compound undergoes a condensation reaction with 3,5-dibromo-2-hydroxybenzaldehyde to yield the target compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to an amine.

    Substitution: The benzimidazole ring and the aromatic aldehyde moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

In biological research, it is investigated for its antimicrobial and anticancer properties, showing promise in inhibiting the growth of certain bacterial strains and cancer cell lines.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in designing new therapeutic agents for infectious diseases and cancer.

Industry

In the industrial sector, the compound may be explored for its potential use in developing new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can intercalate with DNA, disrupting its function, while the hydrazide linkage can form covalent bonds with active sites of enzymes, inhibiting their activity. The sulfanyl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-ylsulfanyl)acetic acid derivatives: These compounds share the benzimidazole and sulfanyl moieties but differ in their substituents and overall structure.

    Hydrazide derivatives: Compounds with hydrazide linkages, such as isoniazid, which is used as an anti-tuberculosis drug.

Uniqueness

The uniqueness of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide lies in its combination of a benzimidazole ring, a sulfanyl group, and a dibromo-hydroxyphenyl moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N4O2S/c17-10-5-9(15(24)11(18)6-10)7-19-22-14(23)8-25-16-20-12-3-1-2-4-13(12)21-16/h1-7,24H,8H2,(H,20,21)(H,22,23)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBUNAYTLPYVFA-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

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